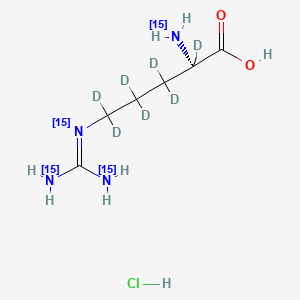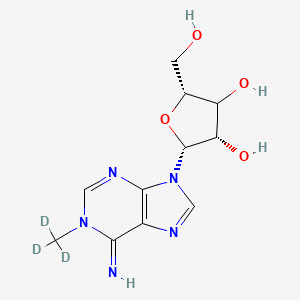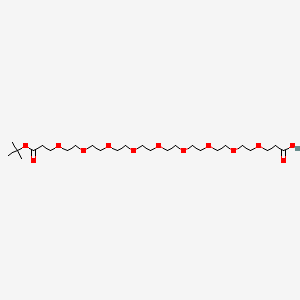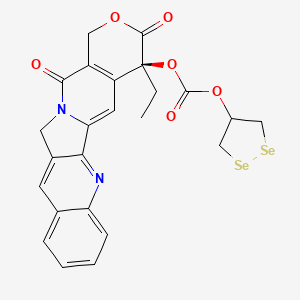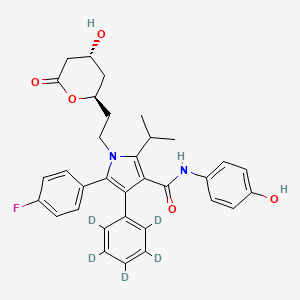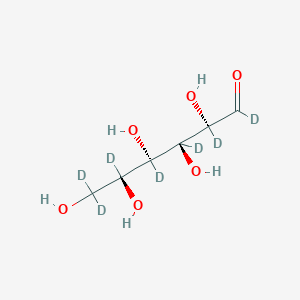
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R)-1,2,3,4,5,6,6-七氘-2,3,4,5,6-五羟基己烷-1-酮是一种葡萄糖的氘代类似物。该化合物以氘原子存在为特征,氘原子是氢的同位素,取代了葡萄糖分子中的氢原子。葡萄糖的氘代会显著改变其物理和化学性质,使其成为各种科学研究应用的宝贵化合物。
准备方法
合成路线和反应条件
(2R,3S,4R,5R)-1,2,3,4,5,6,6-七氘-2,3,4,5,6-五羟基己烷-1-酮的合成通常涉及葡萄糖的氘代。一种常见的方法是使用氘气(D2)在钯碳(Pd/C)等催化剂的存在下,将氢原子催化交换为氘。该反应在高压和高温下进行,以确保完全氘代。
工业生产方法
该化合物的工业生产可以通过大规模的催化氘代工艺实现。连续流动反应器的使用可以实现高效且稳定的生产。反应条件经过优化,以最大限度地提高产率和纯度,产物通过结晶或色谱等技术进行纯化。
化学反应分析
反应类型
(2R,3S,4R,5R)-1,2,3,4,5,6,6-七氘-2,3,4,5,6-五羟基己烷-1-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氘代葡萄糖酸。
还原: 还原反应可以将该化合物转化为氘代山梨醇。
取代: 羟基可以与各种试剂发生取代反应,形成不同的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和硝酸 (HNO3)。
还原: 硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 是常用的还原剂。
取代: 乙酸酐 (Ac2O) 或苯甲酰氯 (C6H5COCl) 等试剂可用于酯化反应。
主要产物
氧化: 氘代葡萄糖酸。
还原: 氘代山梨醇。
取代: 各种氘代酯和醚。
科学研究应用
(2R,3S,4R,5R)-1,2,3,4,5,6,6-七氘-2,3,4,5,6-五羟基己烷-1-酮在科学研究中具有广泛的应用:
化学: 在核磁共振 (NMR) 光谱中用作示踪剂,用于研究反应机理和分子间相互作用。
生物学: 用于代谢研究,跟踪活生物体中葡萄糖代谢途径。
医学: 正在研究其在开发具有改善药代动力学特性的氘代药物中的潜力。
工业: 用于生产用于各种工业应用的氘代溶剂和试剂。
作用机制
(2R,3S,4R,5R)-1,2,3,4,5,6,6-七氘-2,3,4,5,6-五羟基己烷-1-酮的作用机制涉及它与酶和代谢途径的相互作用,类似于非氘代葡萄糖。氘原子的存在会影响酶促反应速率,这是由于动力学同位素效应,导致代谢结果发生改变。该化合物可用于研究氘代对葡萄糖代谢的影响及其潜在的治疗益处。
相似化合物的比较
类似化合物
(2R,3S,4R,5R)-2,3,4,5,6-五羟基己醛: 葡萄糖的非氘代类似物。
(2R,3S,4R,5R)-2,3,4,5,6-五羟基己酸: 葡萄糖酸的氘代类似物。
(2R,3S,4R,5R)-2,3,4,5,6-五羟基己醇: 山梨醇的氘代类似物。
独特性
(2R,3S,4R,5R)-1,2,3,4,5,6,6-七氘-2,3,4,5,6-五羟基己烷-1-酮的独特性在于其氘含量,这在研究应用中提供了独特的优势。氘的动力学同位素效应允许对代谢途径和反应机理进行详细研究,而这些研究无法用非氘代化合物进行。此外,氘代化合物的稳定性和改变的反应性使其在开发新药和工业流程中具有价值。
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D |
InChI 键 |
GZCGUPFRVQAUEE-JKMJYBEYSA-N |
手性 SMILES |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


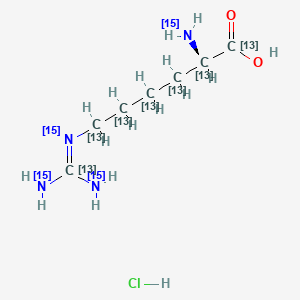
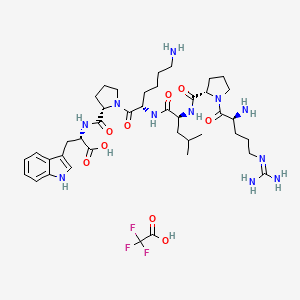
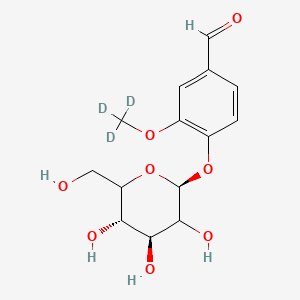
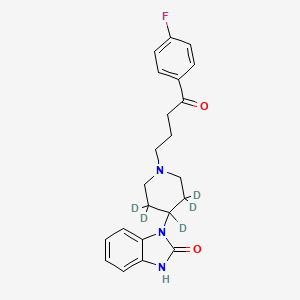

![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
